molecular formula C25H38NOPS B6290179 [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-40-5

[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6290179
CAS No.: 2565792-40-5
M. Wt: 431.6 g/mol
InChI Key: NOTCXERCVBXXDA-KPURRNSFSA-N
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Description

[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C25H38NOPS and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95% is 431.24117301 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

[S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a compound notable for its biological activity, particularly in medicinal chemistry and asymmetric synthesis. This sulfinamide derivative, with a high purity of 95%, has garnered attention due to its potential applications in drug development and catalysis.

Chemical Structure and Properties

The compound's molecular formula is C26H40NOPSC_{26}H_{40}NOPS, and it possesses a complex structure featuring a sulfinamide group, which is crucial for its biological interactions. The presence of the di-t-butylphosphanyl moiety enhances its reactivity and selectivity in various chemical reactions.

PropertyValue
Molecular FormulaC26H40NOPS
Molecular Weight433.67 g/mol
CAS Number2565792-40-5
Purity≥95%

The biological activity of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide can be attributed to its ability to act as a chiral auxiliary in asymmetric synthesis. The sulfinamide group facilitates nucleophilic additions and electrophilic substitutions, making it useful in synthesizing enantiomerically pure compounds.

Anticancer Properties

Research indicates that sulfinamides, including this compound, may serve as potential anticancer agents. For instance, studies have shown that derivatives of sulfinamides can inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis .

Case Study: Farnesyltransferase Inhibition

  • Objective : To evaluate the efficacy of sulfinamide derivatives in inhibiting farnesyltransferase.
  • Methodology : In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.
  • Results : Significant inhibition of farnesyltransferase activity was observed, correlating with reduced cell viability.

Applications in Asymmetric Synthesis

The compound is also utilized extensively in asymmetric synthesis due to its ability to form stable chiral intermediates. This property is particularly valuable in pharmaceutical chemistry for developing drugs with specific stereochemistry.

Synthesis of Chiral Amines

The use of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide as a chiral auxiliary has been demonstrated in the synthesis of various chiral amines. The reaction conditions typically involve coupling with aldehydes or ketones, followed by hydrolysis to yield the desired amine products.

Comparative Analysis with Other Sulfinamides

To illustrate the unique properties of [S(R)]-N-[(1R)-1-[2-(di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, a comparison with other known sulfinamides is provided below:

Compound NameCAS NumberAnticancer ActivityAsymmetric Synthesis Application
[S(R)] Compound2565792-40-5YesHigh
tert-Butanesulfinamide672937-61-0YesModerate
(R)-(+)-2-Methyl-2-propanesulfinamide497401LimitedHigh

Properties

IUPAC Name

(R)-N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NOPS/c1-23(2,3)28(24(4,5)6)21-18-14-13-17-20(21)22(19-15-11-10-12-16-19)26-29(27)25(7,8)9/h10-18,22,26H,1-9H3/t22-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCXERCVBXXDA-KPURRNSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC=C2)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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